molecular formula C20H22N2O3 B12803047 9-(2-Hydroxy-3-morpholinopropyloxy)acridine CAS No. 113105-86-5

9-(2-Hydroxy-3-morpholinopropyloxy)acridine

Cat. No.: B12803047
CAS No.: 113105-86-5
M. Wt: 338.4 g/mol
InChI Key: ZXJSFBKEDUFETI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-(2-Hydroxy-3-morpholinopropyloxy)acridine typically involves the reaction of acridine derivatives with appropriate reagents. One common method involves the reaction of 9-chloroacridine with 2-hydroxy-3-morpholinopropanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

9-(2-Hydroxy-3-morpholinopropyloxy)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce different functional groups onto the acridine ring .

Properties

CAS No.

113105-86-5

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-acridin-9-yloxy-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C20H22N2O3/c23-15(13-22-9-11-24-12-10-22)14-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-8,15,23H,9-14H2

InChI Key

ZXJSFBKEDUFETI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O

Origin of Product

United States

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